molecular formula C11H13ClN2S B14620386 2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine CAS No. 58460-31-4

2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine

Katalognummer: B14620386
CAS-Nummer: 58460-31-4
Molekulargewicht: 240.75 g/mol
InChI-Schlüssel: SKQPNPJRMPRLJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a tert-butyl group, a chlorine atom, and an amine group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine typically involves the reaction of 2-aminothiophenol with tert-butyl chloride and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is heated to reflux to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted benzothiazoles.

    Oxidation Reactions: Formation of sulfoxides and sulfones.

    Reduction Reactions: Formation of amines from nitro groups.

Wissenschaftliche Forschungsanwendungen

2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-tert-Butyl-5-chloro-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the chlorine atom and amine group contribute to its reactivity and potential biological activity .

Eigenschaften

CAS-Nummer

58460-31-4

Molekularformel

C11H13ClN2S

Molekulargewicht

240.75 g/mol

IUPAC-Name

2-tert-butyl-5-chloro-1,3-benzothiazol-6-amine

InChI

InChI=1S/C11H13ClN2S/c1-11(2,3)10-14-8-4-6(12)7(13)5-9(8)15-10/h4-5H,13H2,1-3H3

InChI-Schlüssel

SKQPNPJRMPRLJS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NC2=C(S1)C=C(C(=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.